2,2-dichlorocyclopropane-1-carbaldehyde
Overview
Description
2,2-Dichlorocyclopropane-1-carbaldehyde is an organic compound with the molecular formula C4H4Cl2O. It is a cyclopropane derivative where two chlorine atoms are attached to the same carbon atom, and an aldehyde group is attached to the adjacent carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichlorocyclopropane-1-carbaldehyde can be synthesized through the ozonolysis of 1,1-dichloro-2-vinyl-cyclopropane. The process involves the following steps :
- An ozone-oxygen mixture is bubbled through a solution of 1,1-dichloro-2-vinyl-cyclopropane in dichloromethane and acetic acid at -65°C until the reaction mixture turns blue.
- The mixture is purged with argon, and semicarbazide hydrochloride is added at -65°C.
- The mixture is stirred at room temperature until peroxide products are no longer detected.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichlorocyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2-Dichlorocyclopropane-1-carboxylic acid.
Reduction: 2,2-Dichlorocyclopropane-1-methanol.
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-2-chlorocyclopropane-1-carbaldehyde.
Scientific Research Applications
2,2-Dichlorocyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dichlorocyclopropane-1-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the strained cyclopropane ring. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes or proteins, leading to various biochemical effects.
Comparison with Similar Compounds
2,2-Dichlorocyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:
2,2-Dichlorocyclopropane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
1,1-Dichlorocyclopropane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,2-Dibromocyclopropane-1-carbaldehyde: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.
Properties
IUPAC Name |
2,2-dichlorocyclopropane-1-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O/c5-4(6)1-3(4)2-7/h2-3H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUMUORSXPJFTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.